molecular formula C41H53N7O8 B12383247 9H-fluoren-9-ylmethyl N-[(5S)-5-acetamido-6-[[(2S)-1-[[(2S)-5-(carbamoylamino)-1-[4-(hydroxymethyl)anilino]-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-6-oxohexyl]carbamate

9H-fluoren-9-ylmethyl N-[(5S)-5-acetamido-6-[[(2S)-1-[[(2S)-5-(carbamoylamino)-1-[4-(hydroxymethyl)anilino]-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-6-oxohexyl]carbamate

Cat. No.: B12383247
M. Wt: 771.9 g/mol
InChI Key: FUKMTJHGXXYHHK-KVBYWJEESA-N
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Description

The compound “9H-fluoren-9-ylmethyl N-[(5S)-5-acetamido-6-[[(2S)-1-[[(2S)-5-(carbamoylamino)-1-[4-(hydroxymethyl)anilino]-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-6-oxohexyl]carbamate” is a complex organic molecule with potential applications in various fields of science and industry. This compound is characterized by its intricate structure, which includes multiple functional groups such as amides, carbamates, and hydroxyl groups. The presence of these functional groups makes the compound highly reactive and versatile for various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “9H-fluoren-9-ylmethyl N-[(5S)-5-acetamido-6-[[(2S)-1-[[(2S)-5-(carbamoylamino)-1-[4-(hydroxymethyl)anilino]-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-6-oxohexyl]carbamate” involves multiple steps, each requiring specific reaction conditions. The synthetic route typically begins with the preparation of the fluorenylmethyl group, followed by the sequential addition of the various amino acid derivatives and protective groups. The final step involves the deprotection of the functional groups to yield the desired compound.

Industrial Production Methods

Industrial production of this compound may involve the use of automated synthesizers and large-scale reactors to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize the efficiency of each step. Purification techniques such as chromatography and crystallization are employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

The compound undergoes various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

    Reduction: The amide groups can be reduced to amines.

    Substitution: The carbamate group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

The major products formed from these reactions depend on the specific functional group being targeted. For example, oxidation of the hydroxyl group yields a ketone, while reduction of the amide group produces an amine.

Scientific Research Applications

The compound has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as a biochemical probe or inhibitor.

    Medicine: Investigated for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of advanced materials and pharmaceuticals.

Mechanism of Action

The mechanism by which the compound exerts its effects involves interactions with specific molecular targets and pathways. The functional groups present in the compound allow it to bind to enzymes, receptors, or other biomolecules, thereby modulating their activity. For example, the carbamate group may inhibit enzyme activity by forming a covalent bond with the active site.

Comparison with Similar Compounds

Similar Compounds

  • 9H-fluoren-9-ylmethyl N-[(5S)-5-acetamido-6-[[(2S)-1-[[(2S)-5-(carbamoylamino)-1-[4-(hydroxymethyl)anilino]-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-6-oxohexyl]carbamate
  • This compound

Uniqueness

The uniqueness of this compound lies in its specific arrangement of functional groups, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit enhanced reactivity or selectivity in certain reactions, making it valuable for specialized applications.

Properties

Molecular Formula

C41H53N7O8

Molecular Weight

771.9 g/mol

IUPAC Name

9H-fluoren-9-ylmethyl N-[(5S)-5-acetamido-6-[[(2S)-1-[[(2S)-5-(carbamoylamino)-1-[4-(hydroxymethyl)anilino]-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-6-oxohexyl]carbamate

InChI

InChI=1S/C41H53N7O8/c1-25(2)36(39(53)47-35(16-10-22-43-40(42)54)37(51)46-28-19-17-27(23-49)18-20-28)48-38(52)34(45-26(3)50)15-8-9-21-44-41(55)56-24-33-31-13-6-4-11-29(31)30-12-5-7-14-32(30)33/h4-7,11-14,17-20,25,33-36,49H,8-10,15-16,21-24H2,1-3H3,(H,44,55)(H,45,50)(H,46,51)(H,47,53)(H,48,52)(H3,42,43,54)/t34-,35-,36-/m0/s1

InChI Key

FUKMTJHGXXYHHK-KVBYWJEESA-N

Isomeric SMILES

CC(C)[C@@H](C(=O)N[C@@H](CCCNC(=O)N)C(=O)NC1=CC=C(C=C1)CO)NC(=O)[C@H](CCCCNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)NC(=O)C

Canonical SMILES

CC(C)C(C(=O)NC(CCCNC(=O)N)C(=O)NC1=CC=C(C=C1)CO)NC(=O)C(CCCCNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)NC(=O)C

Origin of Product

United States

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